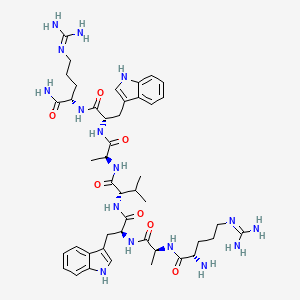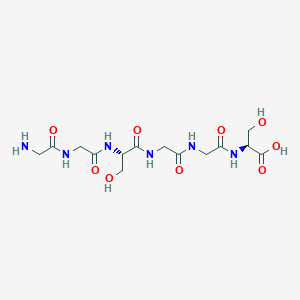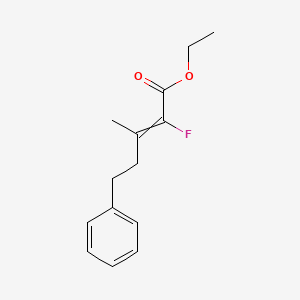
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate is an organic compound with the molecular formula C13H15FO2 It is a fluorinated ester that features a phenyl group, a fluoroalkene moiety, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate typically involves the reaction of ethyl acetoacetate with appropriate fluorinated reagents under controlled conditions. One common method involves the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reagent concentration, ensuring high yield and purity of the final product. The use of automated systems and advanced analytical techniques further enhances the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoroalkene moiety to an alkane.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can introduce various functional groups, such as alkyl or aryl groups, depending on the nucleophile used.
Scientific Research Applications
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of fluorinated pharmaceuticals and agrochemicals.
Biology: The compound’s fluorinated moiety makes it a valuable probe in biological studies, as fluorine-19 nuclear magnetic resonance (NMR) spectroscopy can be used to track its interactions with biological targets.
Medicine: Research into its potential as a precursor for drug development is ongoing, particularly for compounds that target specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors through its ester and fluoroalkene groups. The fluorine atom can enhance binding affinity and selectivity by forming strong hydrogen bonds or dipole-dipole interactions with target molecules. The ester group can undergo hydrolysis to release active metabolites that exert biological effects.
Comparison with Similar Compounds
Ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate can be compared with other fluorinated esters and fluoroalkenes:
Ethyl 2-fluoro-3-methyl-4-phenylbut-2-enoate: Similar structure but with a different position of the phenyl group.
Mthis compound: Similar structure but with a methyl ester instead of an ethyl ester.
Ethyl 2-chloro-3-methyl-5-phenylpent-2-enoate: Similar structure but with a chlorine atom instead of a fluorine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties. The presence of the fluorine atom, in particular, can significantly influence its reactivity and interactions with biological targets.
Properties
CAS No. |
918667-15-9 |
|---|---|
Molecular Formula |
C14H17FO2 |
Molecular Weight |
236.28 g/mol |
IUPAC Name |
ethyl 2-fluoro-3-methyl-5-phenylpent-2-enoate |
InChI |
InChI=1S/C14H17FO2/c1-3-17-14(16)13(15)11(2)9-10-12-7-5-4-6-8-12/h4-8H,3,9-10H2,1-2H3 |
InChI Key |
KTSZVQMJNNQILF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=C(C)CCC1=CC=CC=C1)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




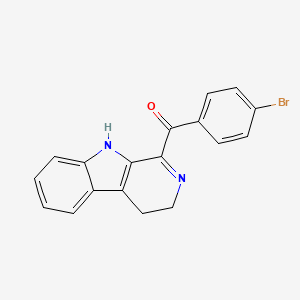
![1H-Indole-1-acetic acid, 3-[(4-chlorophenyl)sulfonyl]-5-cyano-2-methyl-](/img/structure/B12603937.png)
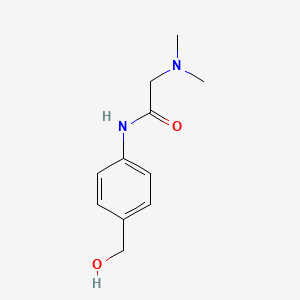
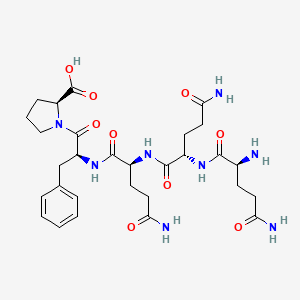
![3-(5-bromo-2-fluorophenyl)-N-[(E)-hydrazinylidenemethyl]prop-2-enamide](/img/structure/B12603960.png)
silane](/img/structure/B12603965.png)
![Spiro[pyrrolidine-3,9'-[9H]xanthen]-2-one, 1-butyl-](/img/structure/B12603969.png)
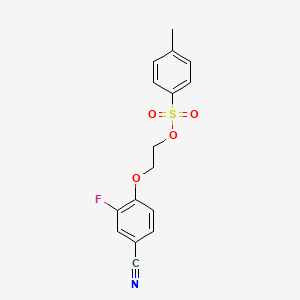
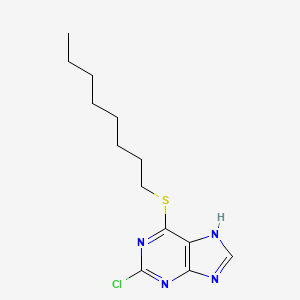
![N-(3,6-Diphenylimidazo[2,1-b][1,3]thiazol-5-yl)benzamide](/img/structure/B12603991.png)
